molecular formula C23H28N2O5S B2698075 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 921914-36-5

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2698075
CAS No.: 921914-36-5
M. Wt: 444.55
InChI Key: RGOLCYGBLJXIIM-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H28N2O5S and its molecular weight is 444.55. The purity is usually 95%.
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Scientific Research Applications

Applications in Photodynamic Therapy and Cancer Treatment

One study highlighted the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showcasing significant potential for photodynamic therapy (PDT) applications due to their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. These features make such compounds promising as Type II photosensitizers for cancer treatment through PDT, emphasizing the potential role of structurally complex molecules in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Enzyme Inhibition

Another study focused on the synthesis, characterization, and evaluation of new Schiff bases of Sulfa drugs and their metal complexes. These compounds were investigated for their antimicrobial activities and carbonic anhydrase enzyme inhibitory effects. The research found that some metal complexes demonstrated very high inhibition potencies, suggesting the potential of sulfonamide-based compounds in developing antimicrobial agents and enzyme inhibitors (Alyar et al., 2018).

Novel Synthesis Approaches

Research on the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives through a novel one-pot multicomponent reaction of 2-aminophenols, Meldrum's acid, and isocyanides at ambient temperature showcases innovative approaches to creating structurally complex molecules. This methodology offers a streamlined path to synthesizing derivatives with potential biological activity, highlighting the importance of synthetic chemistry in drug discovery and development (Shaabani et al., 2010).

Antifungal and Fungicidal Applications

A study presenting a method for synthesizing novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals, derived from a commercially available pesticide and pharmacology intermediate, demonstrated moderate to high activities against several phytopathogenic fungi. The fungicidal activities of certain compounds were comparable to those of control substances, suggesting the utility of such molecules in crop protection and antifungal applications (Yang et al., 2017).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-5-13-25-20-15-18(8-11-21(20)30-16-23(2,3)22(25)26)24-31(27,28)14-12-17-6-9-19(29-4)10-7-17/h5-11,15,24H,1,12-14,16H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOLCYGBLJXIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.